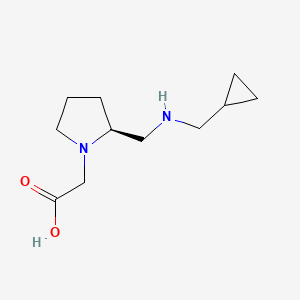
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a modulator of cereblon protein, which plays a crucial role in various biological processes, including protein degradation and cellular proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves several steps, including substitution, click reaction, and addition reaction. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Click Reactions: These are high-yield reactions that are often used in the synthesis of complex molecules.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts that facilitate the reaction process. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution reaction might yield various substituted derivatives of the original compound, while click reactions can produce complex, multi-functional molecules.
Applications De Recherche Scientifique
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a modulator of cereblon protein, which is involved in protein degradation pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide involves its interaction with cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. This process is crucial in regulating cellular functions and can be leveraged for therapeutic purposes, such as targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide: Another compound that modulates cereblon protein activity.
Thalidomide: Known for its immunomodulatory effects and also interacts with cereblon protein.
Lenalidomide: Similar to thalidomide and pomalidomide, it has applications in treating multiple myeloma and other cancers.
Uniqueness
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is unique due to its specific structure, which allows it to selectively modulate cereblon protein activity. This selective modulation makes it a valuable compound in the development of targeted therapies for diseases associated with cereblon dysfunction .
Propriétés
Formule moléculaire |
C6H10N2O4S |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
N-(2,6-dioxopiperidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)8-4-2-3-5(9)7-6(4)10/h4,8H,2-3H2,1H3,(H,7,9,10) |
Clé InChI |
YRXOTFKIKQCPKD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1CCC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


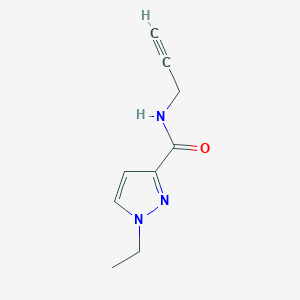
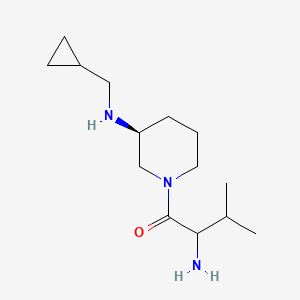

![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
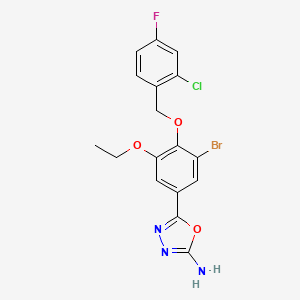
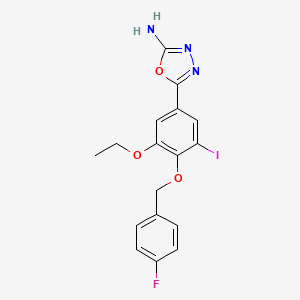

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)


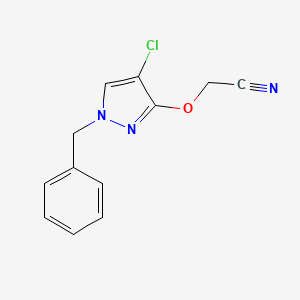
![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)
